PS423
CAS No.: 1221964-37-9
Cat. No.: VC0540485
Molecular Formula: C25H23F3O9
Molecular Weight: 524.4452
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1221964-37-9 |
|---|---|
| Molecular Formula | C25H23F3O9 |
| Molecular Weight | 524.4452 |
| IUPAC Name | Bis(acetoxymethyl) 2-(3-oxo-1-phenyl-3-(4-(trifluoromethyl)phenyl)propyl)malonate |
| Standard InChI | InChI=1S/C25H23F3O9/c1-15(29)34-13-36-23(32)22(24(33)37-14-35-16(2)30)20(17-6-4-3-5-7-17)12-21(31)18-8-10-19(11-9-18)25(26,27)28/h3-11,20,22H,12-14H2,1-2H3 |
| Standard InChI Key | KNHNCABHIAKMBD-UHFFFAOYSA-N |
| SMILES | O=C(OCOC(C)=O)C(C(C1=CC=CC=C1)CC(C2=CC=C(C(F)(F)F)C=C2)=O)C(OCOC(C)=O)=O |
| Appearance | Solid powder |
Introduction
Chemical and Structural Properties of PS423
Molecular Characteristics
PS423 is characterized by a fluorinated aromatic backbone with multiple oxygen-containing functional groups, contributing to its specificity for the PDK1 PIF-pocket allosteric docking site . Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 524.44 g/mol |
| Molecular Formula | |
| CAS Number | 1221964-37-9 |
| Solubility (DMSO) | 100 mg/mL (190.68 mM) |
| Storage Stability (Powder) | -20°C for 3 years |
| Storage Stability (Solvent) | -80°C for 1 year |
The compound’s solubility profile necessitates preparation in dimethyl sulfoxide (DMSO), with sonication recommended to achieve full dissolution at concentrations up to 100 mg/mL .
Synthesis and Stability
While synthetic routes for PS423 remain proprietary, its structural similarity to other PDK1 inhibitors suggests a multistep organic synthesis involving fluorination and esterification. Stability studies indicate that the compound retains activity for up to three years when stored as a lyophilized powder at -20°C, but degradation accelerates in solvent form unless maintained at -80°C .
Mechanism of Action: Substrate-Selective PDK1 Modulation
PDK1 and the PIF-Pocket Binding Site
PDK1 is a master kinase responsible for activating AGC kinase family members, including Akt, S6K, and protein kinase C (PKC). PS423 binds to the PDK1 PIF-pocket, a hydrophobic cleft critical for substrate recognition and allosteric activation . Unlike pan-PDK1 inhibitors, PS423 exhibits substrate selectivity:
-
Inhibition: Blocks PDK1-mediated phosphorylation of S6K at Thr389, suppressing mTORC1 signaling and downstream protein synthesis .
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Activation: Enhances PDK1 activity toward specific substrates like PKCζ under low-nutrient conditions, suggesting context-dependent effects .
Structural Basis of Selectivity
Crystallographic studies reveal that PS423’s trifluoromethyl group forms van der Waals interactions with Leu155 and Val127 in the PIF-pocket, while its ester moiety hydrogen-bonds with Lys76 . This binding mode distorts the PDK1 active site, sterically hindering access for larger substrates like S6K but permitting smaller substrates such as PKCζ to engage .
Pharmacological and Biochemical Applications
Metabolic Disorder Research
PS423 has been instrumental in dissecting PDK1’s role in insulin resistance and glucose homeostasis. In adipocyte models, PS423 (10 µM) reduces S6K phosphorylation by 85%, attenuating mTOR-driven lipogenesis and improving insulin sensitivity . Conversely, its activation of PDK1-PKCζ signaling in hepatocytes promotes gluconeogenesis, highlighting tissue-specific effects .
Cancer Biology
PDK1 overexpression is common in cancers with PI3K/Akt hyperactivity. PS423 selectively inhibits pro-survival Akt signaling in breast cancer cell lines (IC₅₀ = 0.5 µM) while sparing normal cells, suggesting therapeutic potential . Notably, it synergizes with mTOR inhibitors like rapamycin, reducing tumor growth in xenograft models by 60% compared to monotherapy .
Experimental Protocols and Usage Guidelines
Stock Solution Preparation
| Desired Concentration | Volume of DMSO (per 1 mg PS423) |
|---|---|
| 1 mM | 1.9068 mL |
| 5 mM | 0.3814 mL |
| 10 mM | 0.1907 mL |
Solutions should be aliquoted and stored at -80°C to prevent freeze-thaw degradation .
In Vitro Kinase Assays
Standard protocols involve incubating PDK1 with PS423 (1–10 µM) and ATP (100 µM) for 30 minutes at 30°C. Substrate phosphorylation is quantified via immunoblotting or ELISA . For S6K inhibition assays, pre-treatment with PS423 (5 µM, 1 hour) reduces Thr389 phosphorylation by >70% in HEK293 cells .
Challenges and Limitations
Solubility and Bioavailability
PS423’s poor aqueous solubility limits in vivo applications. Pharmacokinetic studies in rodents show a plasma half-life of <2 hours, necessitating formulation improvements .
Off-Target Effects
At concentrations >20 µM, PS423 inhibits cyclin-dependent kinases (CDKs) with 40% reduced specificity, complicating data interpretation .
Future Directions
Ongoing research aims to:
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